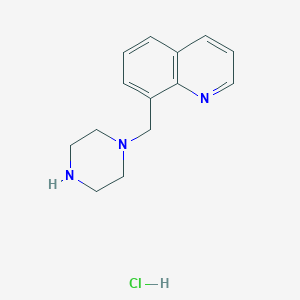
8-(Piperazin-1-ylmethyl)quinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Piperazin-1-ylmethyl)quinoline hydrochloride is a chemical compound with the molecular formula C14H18ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and piperazine, a heterocyclic amine. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Piperazin-1-ylmethyl)quinoline hydrochloride typically involves the reaction of quinoline derivatives with piperazine. One common method includes the alkylation of quinoline with piperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
8-(Piperazin-1-ylmethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-(Piperazin-1-ylmethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(Piperazin-1-ylmethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as DNA replication or protein synthesis, depending on the context of its use.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Piperazine derivatives: Used in various pharmaceutical applications, including as anthelmintics and antipsychotics.
Uniqueness
8-(Piperazin-1-ylmethyl)quinoline hydrochloride is unique due to its combined structural features of quinoline and piperazine, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and makes it a versatile compound in research and industrial applications.
属性
分子式 |
C14H18ClN3 |
|---|---|
分子量 |
263.76 g/mol |
IUPAC 名称 |
8-(piperazin-1-ylmethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H |
InChI 键 |
VFUVSVCCEYCWCB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
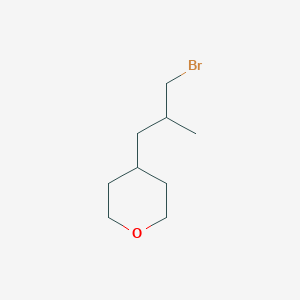
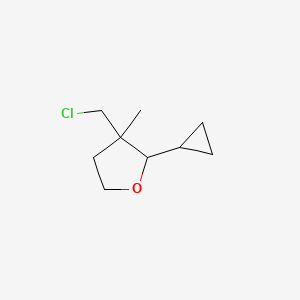
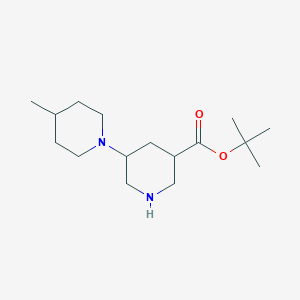
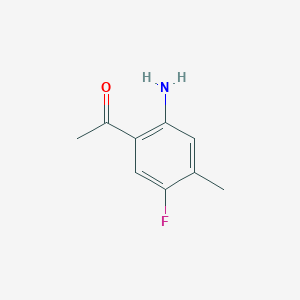
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
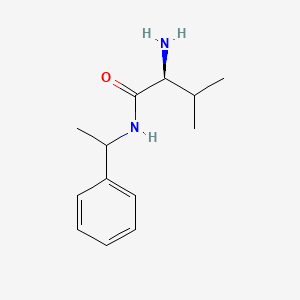

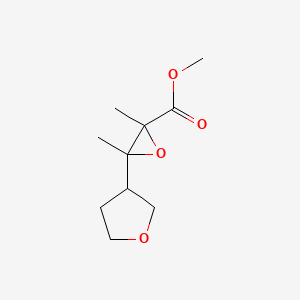
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
